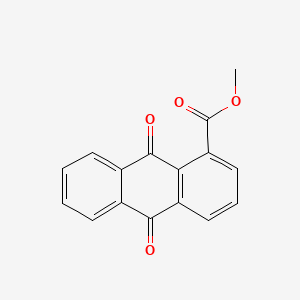
Methyl 9,10-dioxoanthracene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 9,10-dioxoanthracene-1-carboxylate” is a derivative of anthraquinone . Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a yellow, highly crystalline solid, poorly soluble in water but soluble in hot organic solvents .
Synthesis Analysis
There are several industrial methods to produce 9,10-anthraquinone, which is a key component of “Methyl 9,10-dioxoanthracene-1-carboxylate”. These methods include the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of AlCl3, and the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation .Molecular Structure Analysis
The molecular structure of “Methyl 9,10-dioxoanthracene-1-carboxylate” is based on the structure of anthraquinone, where the keto groups are located on the central ring . The compound is a derivative of anthraquinone, with additional functional groups attached to the molecule.Chemical Reactions Analysis
Anthraquinone, the base molecule of “Methyl 9,10-dioxoanthracene-1-carboxylate”, undergoes various chemical reactions. For instance, its hydrogenation gives dihydroanthraquinone (anthrahydroquinone), and its reduction with copper gives anthrone . Sulfonation with sulfuric acid gives anthroquinone-1-sulfonic acid .Physical And Chemical Properties Analysis
Anthraquinone, the base molecule of “Methyl 9,10-dioxoanthracene-1-carboxylate”, is a yellow, highly crystalline solid . It is poorly soluble in water but soluble in hot organic solvents . It is almost completely insoluble in ethanol near room temperature .Safety and Hazards
Propriétés
Numéro CAS |
32114-46-8 |
|---|---|
Nom du produit |
Methyl 9,10-dioxoanthracene-1-carboxylate |
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
methyl 9,10-dioxoanthracene-1-carboxylate |
InChI |
InChI=1S/C16H10O4/c1-20-16(19)12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8H,1H3 |
Clé InChI |
GWOXNNQRAJIJRH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



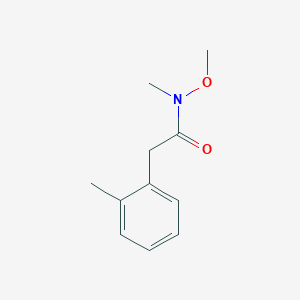

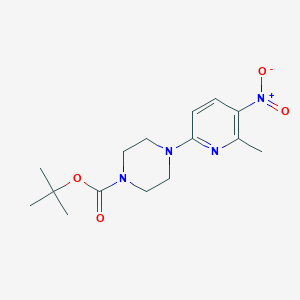

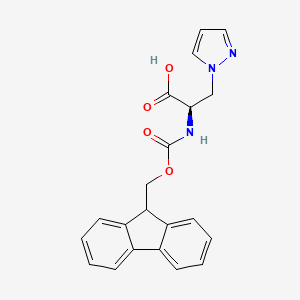
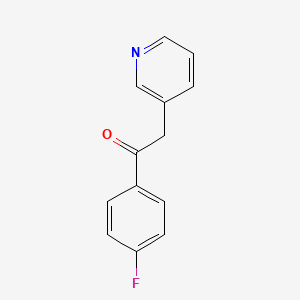
![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
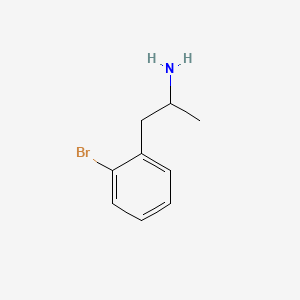

![2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B8271500.png)
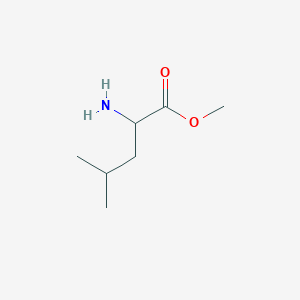
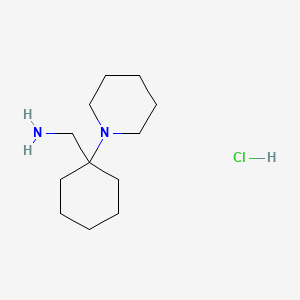
![[2-Methyl-1-(pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B8271519.png)
